molecular formula C12H21NO5 B8665792 1-(tert-Butyl) 2-methyl (2S,4R)-4-methoxypyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2S,4R)-4-methoxypyrrolidine-1,2-dicarboxylate

Cat. No.: B8665792
M. Wt: 259.30 g/mol
InChI Key: NZGOSPJWFBSVFT-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

The synthesis of 1-(tert-Butyl) 2-methyl (2S,4R)-4-methoxypyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and tert-butoxycarbonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the Boc-protected pyrrolidine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide to replace specific substituents.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

The major products formed from these reactions depend on the specific conditions and reagents used, allowing for the synthesis of a wide range of derivatives.

Scientific Research Applications

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.

    Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4R)-4-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group plays a crucial role in modulating the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy group enhances its solubility and facilitates its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

    Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and solubility.

    Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylate:

    Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-chloropyrrolidine-2-carboxylate: The chloro substituent alters the compound’s reactivity and potential for further functionalization.

The uniqueness of 1-(tert-Butyl) 2-methyl (2S,4R)-4-methoxypyrrolidine-1,2-dicarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-methoxypyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8(16-4)6-9(13)10(14)17-5/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1

InChI Key

NZGOSPJWFBSVFT-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC

Origin of Product

United States

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